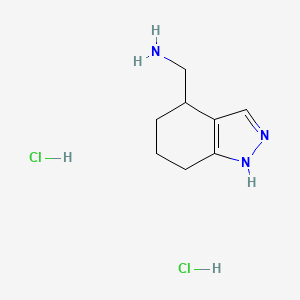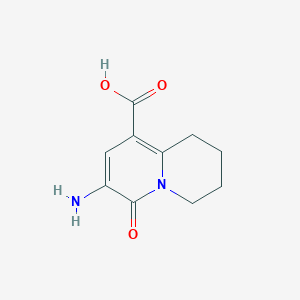
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a cycloheptane ring, with a carboxylic acid functional group
Méthodes De Préparation
The synthesis of 1-(Trifluoromethyl)cycloheptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with trifluoromethyl iodide in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid finds applications in several areas of scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(Trifluoromethyl)cycloheptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems. Pathways involved may include metabolic processes where the compound is modified or broken down, influencing its overall activity and effects.
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)cycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Differing by the ring size, this compound has a cyclohexane ring instead of a cycloheptane ring.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Featuring a cyclopentane ring, this compound also shares the trifluoromethyl and carboxylic acid groups.
3,3,3-Trifluoro-2,2-dimethylpropionic acid: This compound has a different carbon backbone but includes the trifluoromethyl and carboxylic acid functionalities. The uniqueness of this compound lies in its seven-membered ring structure, which can impart distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H13F3O2 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
1-(trifluoromethyl)cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)8(7(13)14)5-3-1-2-4-6-8/h1-6H2,(H,13,14) |
Clé InChI |
DDVVDMCODSRRCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B15309462.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)
![Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide](/img/structure/B15309482.png)







![Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15309529.png)


![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoicacid](/img/structure/B15309546.png)
